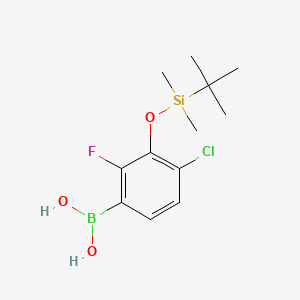

3-(T-Butyldimethylsilyloxy)-4-chloro-2-fluorophenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(T-Butyldimethylsilyloxy)-4-chloro-2-fluorophenylboronic acid is a boronic acid derivative that features a tert-butyldimethylsilyloxy group, a chloro substituent, and a fluorine atom on a phenyl ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(T-Butyldimethylsilyloxy)-4-chloro-2-fluorophenylboronic acid typically involves the following steps:

Formation of the Boronic Acid Moiety: The boronic acid group can be introduced via a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source.

Introduction of the Tert-Butyldimethylsilyloxy Group: This step involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine.

Chlorination and Fluorination: The chloro and fluoro substituents can be introduced through electrophilic aromatic substitution reactions using appropriate chlorinating and fluorinating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable reactions, as well as the recycling of catalysts and reagents to minimize waste and reduce costs.

Analyse Des Réactions Chimiques

Types of Reactions

3-(T-Butyldimethylsilyloxy)-4-chloro-2-fluorophenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Reduction: The chloro and fluoro substituents can be reduced under specific conditions to yield the corresponding hydrogenated products.

Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with various aryl or vinyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Palladium catalysts such as Pd(PPh3)4 in the presence of a base like potassium carbonate.

Major Products

Oxidation: Phenols or quinones.

Reduction: Dechlorinated and defluorinated phenyl derivatives.

Substitution: Biaryl compounds or other coupled products.

Applications De Recherche Scientifique

3-(T-Butyldimethylsilyloxy)-4-chloro-2-fluorophenylboronic acid is used in various scientific research applications, including:

Chemistry: As a building block in the synthesis of complex organic molecules and in cross-coupling reactions.

Biology: In the development of boron-containing drugs and as a probe for studying biological systems.

Industry: Used in the production of advanced materials and as a catalyst in various industrial processes.

Mécanisme D'action

The mechanism of action of 3-(T-Butyldimethylsilyloxy)-4-chloro-2-fluorophenylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe . The chloro and fluoro substituents can enhance the compound’s reactivity and selectivity in chemical reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(T-Butyldimethylsilyloxy)phenylboronic acid: Lacks the chloro and fluoro substituents, making it less reactive in certain contexts.

4-Chloro-2-fluorophenylboronic acid: Does not have the tert-butyldimethylsilyloxy group, which affects its solubility and reactivity.

3-(T-Butyldimethylsilyloxy)-4-chlorophenylboronic acid: Similar but lacks the fluorine atom, which can influence its chemical behavior.

Uniqueness

3-(T-Butyldimethylsilyloxy)-4-chloro-2-fluorophenylboronic acid is unique due to the combination of its substituents, which confer specific reactivity and stability properties. The presence of both chloro and fluoro groups, along with the silyloxy protection, makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry.

Activité Biologique

3-(T-Butyldimethylsilyloxy)-4-chloro-2-fluorophenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids are known for their utility in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases, including cancer and bacterial infections. This article aims to explore the biological activity of this specific compound, summarizing relevant research findings, case studies, and synthesizing data into comprehensive tables.

The compound's structure can be described as follows:

- Molecular Formula : C12H16BClFOSi

- Molecular Weight : 270.79 g/mol

Antimicrobial Activity

Research indicates that phenylboronic acids exhibit significant antimicrobial properties. A study focusing on related compounds found that certain phenylboronic acids demonstrated moderate antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus . The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 6.3 to 50 µg/mL, suggesting that derivatives like this compound may exhibit similar or enhanced antimicrobial effects due to structural modifications.

Cytotoxicity

Cytotoxicity studies have shown that boronic acid derivatives can affect cell viability in cancer cell lines. For instance, compounds in this class typically display IC50 values indicating their effectiveness in inhibiting cancer cell proliferation. While specific data for this compound is limited, related studies report cytotoxic effects with IC50 values less than 1000 µg/mL against various human cancer cell lines .

Enzyme Inhibition

Boronic acids are also known to act as enzyme inhibitors. The ability of these compounds to inhibit proteases and other enzymes makes them valuable in drug development. For example, studies have indicated that certain phenylboronic acids can inhibit serine proteases, which play roles in inflammation and cancer progression . Although specific data on the enzyme inhibition profile of this compound is not extensively documented, its structural characteristics suggest potential activity.

Case Studies

- Antibacterial Efficacy : A comparative study evaluated the antibacterial properties of various phenylboronic acids against clinical isolates of Escherichia coli. The results indicated that modifications to the boronic acid structure could enhance antibacterial efficacy, with some derivatives achieving MIC values significantly lower than traditional antibiotics .

- Cytotoxic Effects on Cancer Cells : A recent investigation into novel boronic acid derivatives reported promising cytotoxic activity against MCF-7 breast cancer cells with IC50 values indicating potent effects at low concentrations. This suggests a potential therapeutic role for structurally similar compounds .

Data Summary

| Activity Type | Tested Compound | MIC/IC50 Values | Target Organism/Cell Line |

|---|---|---|---|

| Antibacterial | This compound | TBD (To Be Determined) | Escherichia coli, Staphylococcus aureus |

| Cytotoxicity | Related phenylboronic acids | <1000 µg/mL | MCF-7 (breast cancer) |

| Enzyme Inhibition | Phenylboronic acid derivatives | TBD | Various serine proteases |

Propriétés

IUPAC Name |

[3-[tert-butyl(dimethyl)silyl]oxy-4-chloro-2-fluorophenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BClFO3Si/c1-12(2,3)19(4,5)18-11-9(14)7-6-8(10(11)15)13(16)17/h6-7,16-17H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULJYVSNUMFICIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)Cl)O[Si](C)(C)C(C)(C)C)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BClFO3Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681696 |

Source

|

| Record name | (3-{[tert-Butyl(dimethyl)silyl]oxy}-4-chloro-2-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256354-94-5 |

Source

|

| Record name | (3-{[tert-Butyl(dimethyl)silyl]oxy}-4-chloro-2-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.